4-吡啶基异烟酰胺

描述

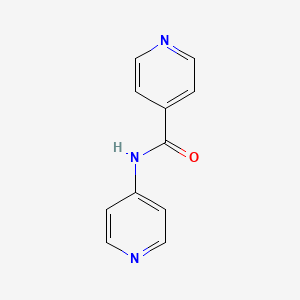

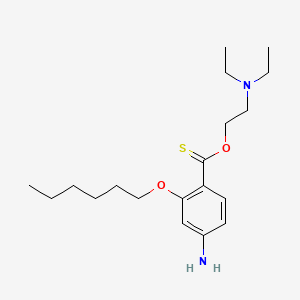

N-(Pyridin-4-yl)isonicotinamide is an organic compound with the chemical formula C11H9N3O. It is a derivative of pyridine, featuring an amide group attached to the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

科学研究应用

N-(Pyridin-4-yl)isonicotinamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

作用机制

Target of Action

It’s known that the nitrogen atoms on its pyridine rings can donate their electron lone pairs to metal cations .

Mode of Action

N-(Pyridin-4-yl)isonicotinamide acts as a bidentate ligand in coordination polymers . This means it can bind to two different sites on the same metal ion, allowing it to bridge metal centers .

Biochemical Pathways

Its ability to act as a bidentate ligand suggests it may play a role in the formation of coordination polymers .

Pharmacokinetics

Its molecular weight of 19921 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Its role as a bidentate ligand suggests it may influence the structure and properties of coordination polymers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(Pyridin-4-yl)isonicotinamide. For instance, it should be stored in a dry room temperature environment to maintain its stability . Additionally, it should be handled with appropriate personal protective equipment to avoid irritation to the eyes, skin, and respiratory tract .

生化分析

Biochemical Properties

4-Pyridinecarboxamide, N-4-pyridinyl- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinamide adenine dinucleotide (NAD+), where it acts as a precursor in the biosynthesis of NAD+. This interaction is crucial for redox reactions in cellular metabolism. Additionally, 4-Pyridinecarboxamide, N-4-pyridinyl- can act as a ligand for metal cations, forming coordination complexes that can influence enzymatic activities .

Cellular Effects

The effects of 4-Pyridinecarboxamide, N-4-pyridinyl- on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress response and energy metabolism. Furthermore, 4-Pyridinecarboxamide, N-4-pyridinyl- can enhance the activity of sirtuins, a class of proteins involved in cellular regulation, thereby impacting cell survival and aging .

Molecular Mechanism

At the molecular level, 4-Pyridinecarboxamide, N-4-pyridinyl- exerts its effects through various mechanisms. It binds to specific enzymes and proteins, modulating their activity. For example, it can inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, leading to increased sensitivity of cells to DNA damage. Additionally, 4-Pyridinecarboxamide, N-4-pyridinyl- can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Pyridinecarboxamide, N-4-pyridinyl- can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 4-Pyridinecarboxamide, N-4-pyridinyl- can lead to alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Pyridinecarboxamide, N-4-pyridinyl- vary with different dosages in animal models. At low doses, it can enhance cellular metabolism and improve stress resistance. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .

Metabolic Pathways

4-Pyridinecarboxamide, N-4-pyridinyl- is involved in several metabolic pathways. It is a precursor in the biosynthesis of NAD+, which is essential for various metabolic processes, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. The compound also interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are involved in NAD+ biosynthesis .

Transport and Distribution

Within cells and tissues, 4-Pyridinecarboxamide, N-4-pyridinyl- is transported and distributed through specific transporters and binding proteins. It can cross cell membranes via passive diffusion or facilitated transport. Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 4-Pyridinecarboxamide, N-4-pyridinyl- is critical for its activity and function. It is primarily localized in the nucleus and mitochondria, where it participates in various biochemical processes. Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, influencing its localization and activity .

准备方法

The synthesis of N-(Pyridin-4-yl)isonicotinamide typically involves the reaction of pyridine-4-carboxylic acid with pyridine-4-amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

N-(Pyridin-4-yl)isonicotinamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine-4-carboxylic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of pyridine-4-methanamine derivatives.

相似化合物的比较

N-(Pyridin-4-yl)isonicotinamide can be compared with other similar compounds, such as:

Pyridine-4-carboxamide: This compound lacks the additional pyridine ring and has different chemical properties and applications.

N-(Pyridin-4-yl)pyridine-4-carboxamide: Similar in structure but may have different reactivity and biological activities.

4-Pyridinecarboxamide, N-[2-(4-pyridinyl)ethyl]-: This compound has an ethyl linker between the pyridine rings, which can affect its chemical behavior and applications

属性

IUPAC Name |

N-pyridin-4-ylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10/h1-8H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZNVMFOOMYSBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396024 | |

| Record name | N-pyridin-4-ylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64479-78-3 | |

| Record name | N-pyridin-4-ylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does N-(Pyridin-4-yl)isonicotinamide interact with metal ions, and what are the structural features of these complexes?

A1: N-(Pyridin-4-yl)isonicotinamide acts as a bidentate ligand, coordinating to metal ions through its nitrogen atoms. Research on its complex with cobalt(II) [ [] ] reveals that it binds to the metal center through the nitrogen atoms of its pyridine rings. The resulting complex, Diaquabis[N-(pyridin-4-yl)isonicotinamide-κN]bis(thiocyanato-κN)cobalt(II), exhibits an octahedral geometry around the cobalt ion. The structure of this complex is further stabilized by hydrogen bonding interactions between the ligands and water molecules.

Q2: What are the potential applications of N-(Pyridin-4-yl)isonicotinamide in material science?

A2: Research suggests that N-(Pyridin-4-yl)isonicotinamide is a promising building block for creating porous materials like metal-organic frameworks (MOFs) [ [] ]. These MOFs possess unique properties, including high surface areas and tunable pore sizes. In one study, a copper-based MOF, 2(H2O)12, was successfully synthesized [ [] ]. The presence of amide groups within the MOF's pores allows for strong interactions with specific gases like carbon dioxide and acetylene. This characteristic makes this MOF highly selective in gas separation applications, particularly for separating these gases from methane.

Q3: Has N-(Pyridin-4-yl)isonicotinamide been explored for environmental remediation purposes?

A3: Recent research highlights the potential of N-(Pyridin-4-yl)isonicotinamide in designing materials for uranium capture and detection [ [] ]. A zinc-based metal-organic framework (HNU-50) utilizing N-pyridin-4-ylpyridine-4-carboxamide as a ligand demonstrated a remarkable ability to selectively adsorb uranium from aqueous solutions [ [] ]. The amide groups, along with uncoordinated carboxyl groups from another ligand in the framework, provide effective binding sites for uranyl ions. This material's ability to concurrently adsorb and detect uranium makes it a promising candidate for addressing uranium contamination in water sources.

Q4: How does the structural flexibility of N-(Pyridin-4-yl)isonicotinamide impact its coordination behavior and material properties?

A4: The flexibility of the N-(Pyridin-4-yl)isonicotinamide ligand, particularly the rotation around the amide bond, influences the structure of the resulting materials [ [] ]. This flexibility allows the ligand to adopt different conformations to optimize metal coordination geometries and packing arrangements within the crystal lattice. This adaptability is crucial for creating porous frameworks with specific pore sizes and shapes, directly impacting gas adsorption and separation properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Benzisoxazole-3-acetonitrile,a-[[2-[2-(1-piperidinyl)ethyl]phenyl]methylene]-,monohydrochloride, (aE)-(9CI)](/img/structure/B1226711.png)

![N-(2-{1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE](/img/structure/B1226715.png)

![N-cyclopentyl-2-[[2-[5-(4-fluorophenyl)-2-tetrazolyl]-1-oxoethyl]-(2-furanylmethyl)amino]hexanamide](/img/structure/B1226716.png)

![(8R,10S)-8-acetyl-10-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one](/img/structure/B1226721.png)